molecular formula C11H22NO6P B052655 (2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 117286-92-7

(2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B052655
M. Wt: 295.27 g/mol
InChI Key: GDXYIXOXIZJSET-ZJUUUORDSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, closely related to the compound , involves multiple steps, including stereoselective reactions and the careful manipulation of functional groups. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters illustrates the complexity and precision required in these processes. The use of osmium tetraoxide in stereoselective reactions highlights the detailed control over molecular configuration needed in synthesizing such compounds (Goli et al., 1994).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives and similar compounds is characterized by their chiral centers and functional groups, which are critical for their chemical behavior and applications. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential tools for determining the absolute configuration and crystal structure, as seen in studies of (4R)-2-(2-Hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid , providing insight into the stereochemistry and molecular interactions of such compounds (Oya et al., 1982).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, reflecting their diverse chemical properties. For instance, the stereoselective synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid showcases the range of chemical transformations these compounds can undergo, emphasizing their reactivity and potential for generating structurally diverse molecules (Bunnage et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are critical for their practical applications. These properties can be significantly influenced by the compound's molecular geometry and functional groups, as demonstrated in the synthesis and crystal structure analysis of various thiazolidine derivatives (Jagtap et al., 2016).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, define the compound's behavior in chemical reactions and its potential applications. The synthesis of 2-arylpyrrolidine-1-carboxamides through acid-catalyzed reactions illustrates the influence of the compound's chemical structure on its reactivity and the resulting synthesis pathways (Smolobochkin et al., 2017).

Scientific Research Applications

Synthesis and Characterization

The compound (2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid, related closely to trans-4-Hydroxy-L-proline and its derivatives, plays a significant role in organic synthesis and chemical research. It is characterized by its white crystalline powder form and is known for its solubility in water and non-hazardous, non-toxic, and nonflammable properties. This makes it a valuable substance for handling, storage, and application in various chemical syntheses and research studies focusing on organic compounds and their properties (Kamal & Sultana, 2013).

Stereoselective Synthesis

Research into the synthesis of 2-aryl-thiazolidine-4-carboxylic acids reveals the importance of stereochemistry in the nucleophilic addition of L-Cysteine to aromatic aldehydes. The study showcases the stereoselective synthesis involving (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid as a major diastereomer. This highlights the compound's role in understanding the impact of substituents on reaction yield, time, and stereoselectivity, providing insights into the design of stereoselective synthetic methods (Jagtap et al., 2016).

Medicinal Chemistry Applications

The synthesis and evaluation of new GABA-uptake inhibitors derived from proline and pyrrolidine-2-acetic acid, involving 4-hydroxypyrrolidine-2-carboxylic acid and its derivatives, underline the compound's significance in developing potential therapeutic agents. These studies focus on the compounds' efficacy as inhibitors for GABA transport proteins, demonstrating the utility of (2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid derivatives in medicinal chemistry for neurological conditions (Zhao et al., 2005).

Safety And Hazards

The compound “(2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid” has a GHS07 pictogram, with the signal word “Warning”. It has hazard statement H319 and precautionary statements P264, P280, P305 + P351 + P338, and P337 + P313 . It’s classified as Eye Irrit. 2 and has a storage class code of 11 - Combustible Solids .

properties

IUPAC Name

(2S,4R)-1-di(propan-2-yloxy)phosphoryl-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO6P/c1-7(2)17-19(16,18-8(3)4)12-6-9(13)5-10(12)11(14)15/h7-10,13H,5-6H2,1-4H3,(H,14,15)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXYIXOXIZJSET-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(N1CC(CC1C(=O)O)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OP(=O)(N1C[C@@H](C[C@H]1C(=O)O)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192926
Record name (4R)-1-[Bis(1-methylethoxy)phosphinyl]-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(Diisopropoxyphosphoryl)-4-hydroxypyrrolidine-2-carboxylic acid

CAS RN

117286-92-7
Record name (4R)-1-[Bis(1-methylethoxy)phosphinyl]-4-hydroxy-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117286-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-1-[Bis(1-methylethoxy)phosphinyl]-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, 1-[bis(1-methylethoxy)phosphinyl]-4-hydroxy-, (4R)
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